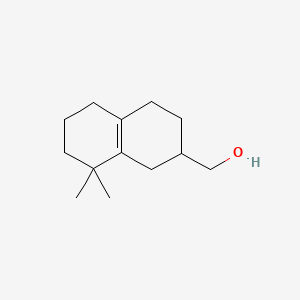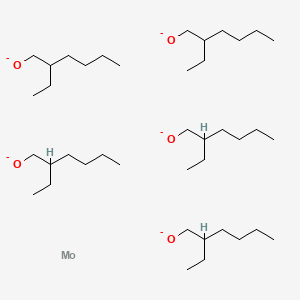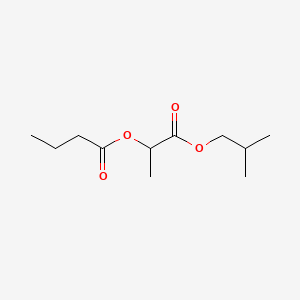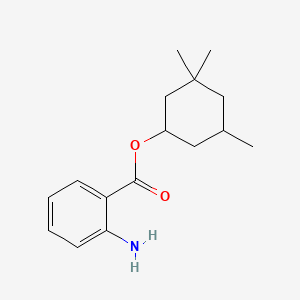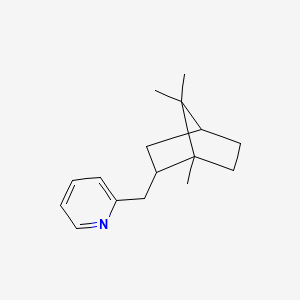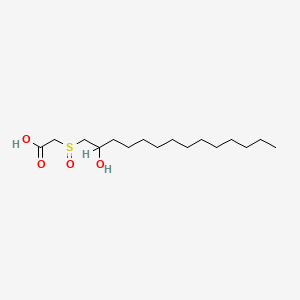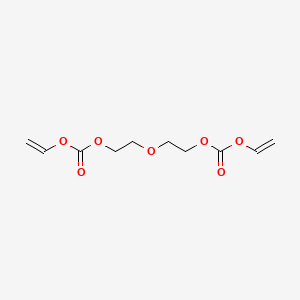
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is a chemical compound with the molecular formula C18H35N2NaO4 and a molecular weight of 366.47127 g/mol . It is known for its amphoteric properties, meaning it can act as both an acid and a base. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate typically involves the reaction of glycine with lauric acid and subsequent treatment with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Glycine, lauric acid, and sodium hydroxide.
Equipment: Reactors, mixers, and purification units.
Purification: Techniques like crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form simpler amines.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other organic solvents.
Major Products
Oxidation Products: Oxides and hydroxides.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture media and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and cell membranes.
Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Lauric acid derivatives: Similar in structure but differ in functional groups.
Glycine derivatives: Share the glycine backbone but vary in side chains and functional groups.
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is unique due to its amphoteric properties, making it versatile in various applications. Its ability to act as both an acid and a base sets it apart from other similar compounds .
Propiedades
Número CAS |
94087-04-4 |
|---|---|
Fórmula molecular |
C18H35N2NaO4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
Clave InChI |
ONCSWUZFPLDPTJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


